molecular formula C17H14N2OS B5178551 4-methyl-5-phenyl-N-4-pyridinyl-2-thiophenecarboxamide

4-methyl-5-phenyl-N-4-pyridinyl-2-thiophenecarboxamide

Cat. No. B5178551
M. Wt: 294.4 g/mol
InChI Key: XJEMDDWBYJFBLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-5-phenyl-N-4-pyridinyl-2-thiophenecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is also known as MPTC and is synthesized through a specific method that involves the use of various reagents.

Scientific Research Applications

MPTC has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have anticancer properties by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, MPTC has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Mechanism of Action

The exact mechanism of action of MPTC is not fully understood. However, it is believed to act through multiple pathways such as inhibition of protein kinase C, modulation of the mitochondrial membrane potential, and activation of caspase-3. These pathways ultimately lead to the induction of apoptosis and inhibition of cell proliferation.
Biochemical and Physiological Effects:
MPTC has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species and increase the activity of antioxidant enzymes. Additionally, MPTC has been shown to improve cognitive function and reduce inflammation in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of MPTC is its high purity and stability, which makes it suitable for use in various lab experiments. However, one of the limitations of MPTC is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for MPTC research. One area of interest is the development of MPTC derivatives with improved solubility and bioavailability. Additionally, further studies are needed to understand the exact mechanism of action of MPTC and its potential therapeutic applications in other diseases. Lastly, the potential toxicity of MPTC needs to be evaluated to ensure its safety for human use.
Conclusion:
In conclusion, MPTC is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. Its synthesis method has been optimized to produce high yields of pure MPTC, and it has been extensively studied for its potential applications in various diseases. MPTC has been found to have anticancer and neuroprotective properties, and its biochemical and physiological effects have been well documented. While MPTC has several advantages for lab experiments, its limitations and potential toxicity need to be evaluated. There are several future directions for MPTC research, and further studies are needed to fully understand its potential therapeutic applications.

Synthesis Methods

The synthesis of MPTC involves the reaction of 4-methyl-5-phenyl-2-thiophenecarboxylic acid with N-(4-pyridinyl)formamide in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified through recrystallization in a suitable solvent. This method has been optimized to produce high yields of pure MPTC.

properties

IUPAC Name

4-methyl-5-phenyl-N-pyridin-4-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2OS/c1-12-11-15(17(20)19-14-7-9-18-10-8-14)21-16(12)13-5-3-2-4-6-13/h2-11H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJEMDDWBYJFBLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)C(=O)NC2=CC=NC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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